

Application Note: High-Throughput Analysis of Albendazole Sulfoxide-D3 by LC-MS/MS

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Compound of Interest

Compound Name: Albendazole sulfoxide-D3

Cat. No.: B602568

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Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Albendazole Sulfoxide, the primary active metabolite of the anthelmintic drug Albendazole, in human plasma. The method utilizes a stable isotope-labeled internal standard, **Albendazole Sulfoxide-D3**, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] The sample preparation is streamlined using a simple protein precipitation technique, allowing for high-throughput analysis.[3][4] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[5][6][7]

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[8][9] Following oral administration, Albendazole is rapidly and extensively metabolized in the liver to its pharmacologically active metabolite, Albendazole Sulfoxide.[8][10] The concentration of Albendazole Sulfoxide in plasma is significantly higher and more sustained than that of the parent drug, making it the primary analyte for monitoring in pharmacokinetic and bioequivalence studies.[8][9]

Accurate and reliable quantification of Albendazole Sulfoxide is crucial for assessing drug exposure and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as **Albendazole Sulfoxide-D3**, is essential for mitigating the variability introduced by the sample matrix and the analytical process, thereby improving the accuracy and precision of the results.[1]

This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of Albendazole Sulfoxide in human plasma using **Albendazole Sulfoxide-D3** as the internal standard.

Experimental

Materials and Reagents

- Analytes: Albendazole Sulfoxide, **Albendazole Sulfoxide-D3**
- Solvents: HPLC-grade Methanol, Acetonitrile, and Water
- Reagents: Formic acid, Ammonium acetate
- Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 column (e.g., Waters Xbridge C18, 100 x 4.6 mm, 3.5 μ m).[3]

Standard Solutions

Stock solutions of Albendazole Sulfoxide and **Albendazole Sulfoxide-D3** were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial

dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation

A simple and rapid protein precipitation method was employed for plasma sample preparation:

- To 100 μ L of plasma sample, add 25 μ L of the internal standard working solution (**Albendazole Sulfoxide-D3**).
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 10 μ L of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	Waters Xbridge C18 (100 x 4.6 mm, 3.5 μ m)[3]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.70 mL/min[3]
Gradient	10% B to 90% B in 2.5 min, hold for 1 min, return to initial conditions
Run Time	4.0 minutes[5][6]
Column Temperature	40°C
Injection Volume	10 μ L

Mass Spectrometry:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Capillary Voltage	3.5 kV
MRM Transitions	See Table 1

Table 1: MRM Transitions and MS Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Albendazole Sulfoxide	282.1	159.0	200	20
Albendazole Sulfoxide-D3	285.1	162.0	200	20

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Albendazole Sulfoxide in human plasma.

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, selectivity, recovery, and matrix effect.^[7]^[11]

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	3 - 1500 ng/mL ^[3]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	3 ng/mL ^[3]
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Accuracy (% Bias)	Within $\pm 15\%$
Extraction Recovery	> 85%
Matrix Effect	Minimal and compensated by the internal standard

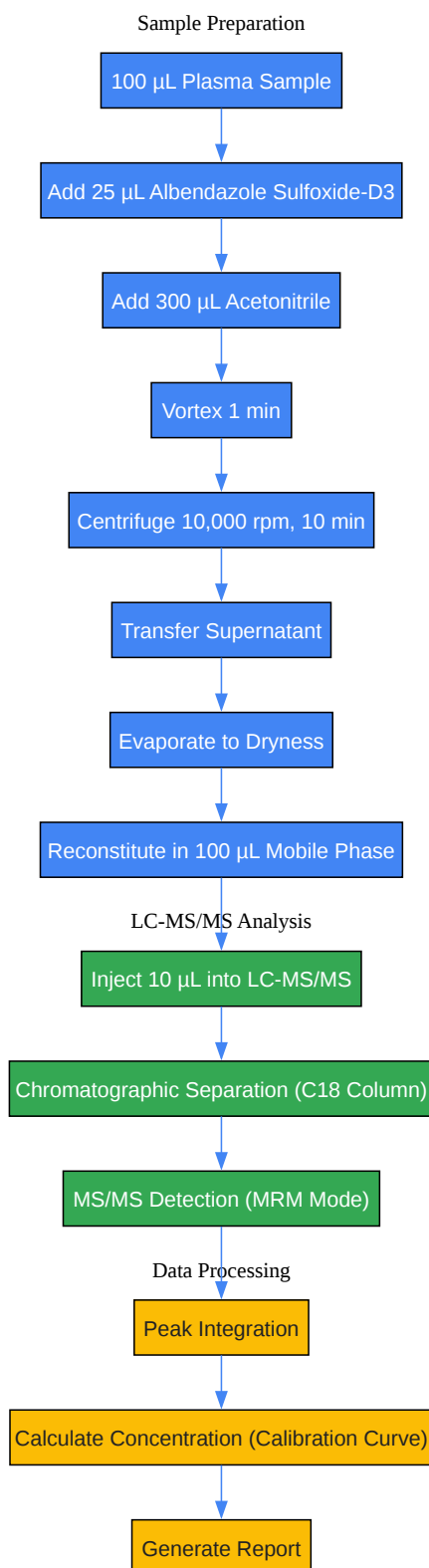
Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

- Prepare a series of working standard solutions of Albendazole Sulfoxide by diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 30 ng/mL to 15,000 ng/mL.

- Spike 10 μL of each working standard solution into 90 μL of blank human plasma to obtain calibration standards with final concentrations of 3, 10, 50, 100, 500, 1000, and 1500 ng/mL.
- Prepare quality control (QC) samples at three concentration levels (low, medium, and high) in the same manner.

Protocol 2: Sample Analysis Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of Albendazole Sulfoxide.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Albendazole Sulfoxide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for high-throughput bioanalysis in clinical and research settings. The simple protein precipitation sample preparation protocol further enhances the efficiency of the workflow.

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